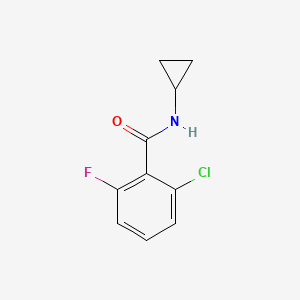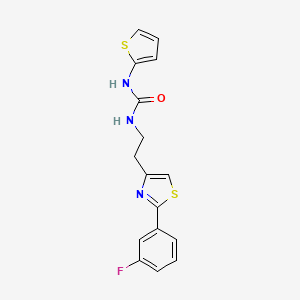
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent antagonist of the G-protein coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively explored. For example, the synthesis of new enaminones by reacting specific reagents in ethanol has provided insights into their molecular structures through NMR spectra and X-ray diffractometry, revealing short intramolecular hydrogen bonds and stabilization by weak hydrogen bonds, indicating potential applications in molecular engineering and design (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Magnetic Studies and Single Molecule Magnets
Research into tetranuclear [Cu-Ln]2 single molecule magnets, incorporating a ligand similar in complexity to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the development of materials with significant ferromagnetic interactions. These complexes have been found to behave as single molecule magnets (SMMs), a property that could be exploited in the fabrication of magnetic storage media and quantum computing components (Costes, Shova, & Wernsdorfer, 2008).
Antimicrobial Properties
The antimicrobial properties of derivatives related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively studied. New acylthiourea derivatives have shown activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. The structure-activity relationship revealed that certain substituents significantly enhance antimicrobial activity, providing a basis for the design of novel therapeutics (Limban et al., 2011).
Insecticidal Activity
Flubendiamide, a compound with structural elements similar to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has emerged as a novel class of insecticide with a unique chemical structure and mode of action. It exhibits strong insecticidal activity against lepidopterous pests, including resistant strains, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).
Antidopaminergic Effects
The study of benzamides, including structures analogous to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the understanding of antidopaminergic effects. These studies have implications for the development of therapeutic agents for treating psychosis and related disorders, showcasing the potential of such compounds in medical research (Banitt et al., 1977).
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)16(22)21-9-10-23-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOXOHYZJPTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
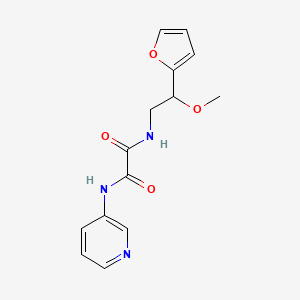
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)

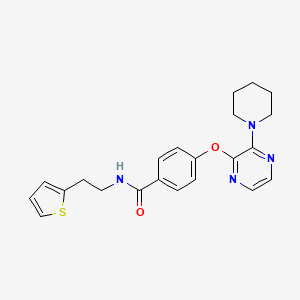
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
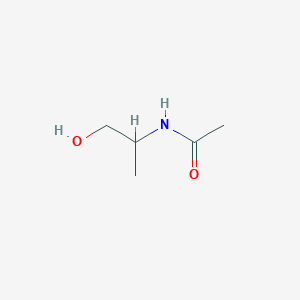
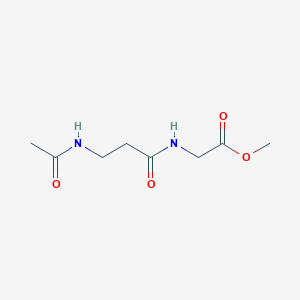
![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)
![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
